3-Allyloxy-2-aminopropionitrile

Description

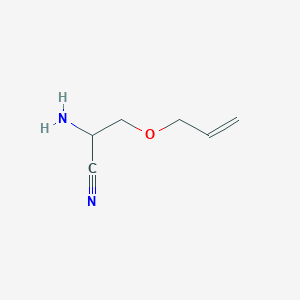

3-Allyloxy-2-aminopropionitrile is a nitrile derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the third carbon and an amino group (-NH₂) at the second carbon of a three-carbon propionitrile backbone.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-amino-3-prop-2-enoxypropanenitrile |

InChI |

InChI=1S/C6H10N2O/c1-2-3-9-5-6(8)4-7/h2,6H,1,3,5,8H2 |

InChI Key |

JKVULFXCDZYPER-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-Allyloxy-2-aminopropionitrile, enabling comparative analysis:

3-(Pyridyl-2-Amino)Propionitrile

- Structure : A pyridyl ring replaces the allyloxy group, with an aromatic amine at the second carbon and nitrile at the third carbon.

- Synthesis: Produced via a base-catalyzed cyanoethylation reaction between a pyridylamine derivative and acrylonitrile .

- Applications : Used in medicinal and pesticidal intermediates due to the pyridyl group’s bioactivity .

- Reactivity : The aromatic amine may enhance stability compared to aliphatic amines, while the nitrile group enables further functionalization.

3-Allyloxypropionic Acid Allyl Ester

- Structure : Contains an allyloxy group at the third carbon but replaces the nitrile and amine with ester functionalities (-COO-allyl).

- Synthesis : Likely synthesized via esterification or transesterification of propionic acid derivatives with allyl alcohol .

- Applications: Potential use as a monomer in polymer synthesis or crosslinking agent due to its dual allyl groups .

- Reactivity : The ester groups are prone to hydrolysis, contrasting with the nitrile’s resistance to aqueous conditions.

General Comparison of Key Features

Research Findings and Implications

- Synthetic Flexibility: The cyanoethylation method described for 3-(Pyridyl-2-Amino)Propionitrile could theoretically adapt to synthesize this compound by substituting pyridylamine with allyloxy-amine precursors.

- Functional Group Synergy: The combination of amine, nitrile, and allyl ether in this compound may enable unique reactivity, such as participation in Michael additions or polymerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.